molecular formula C8H16O3 B14587851 2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane CAS No. 61562-15-0

2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane

Cat. No.: B14587851
CAS No.: 61562-15-0
M. Wt: 160.21 g/mol
InChI Key: FATDABNOWATVQF-UHFFFAOYSA-N
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Description

2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with ethoxy and methyl substituents. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For example, the reaction of 1,2-propylene oxide with acetone in the presence of a catalyst such as ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride can yield 2,2,4-trimethyl-1,3-dioxolane .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion. The use of molecular sieves or orthoesters can also aid in effective water removal.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like KMnO4 or OsO4.

    Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: The oxidation of this compound can lead to the formation of lactones or related cleavage products.

    Reduction: Reduction typically yields alcohols or ethers.

    Substitution: Substitution reactions can produce various alkylated or arylated derivatives.

Scientific Research Applications

2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a solvent and as a protecting group for carbonyl compounds.

    Biology: It serves as a metabolite in certain biochemical pathways.

    Medicine: Its derivatives are explored for potential pharmacological activities.

    Industry: It is used in the synthesis of polymers and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals or ketals, which protect the carbonyl group from unwanted reactions during synthetic transformations. The deprotection is typically achieved by acid-catalyzed hydrolysis, regenerating the original carbonyl compound.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.

    1,3-Dioxolane: A simpler dioxolane without methyl or ethoxy substituents.

    2,4,5-Trimethyl-1,3-dioxolane: Similar but without the ethoxy group.

Uniqueness

2-Ethoxy-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both ethoxy and methyl substituents, which confer specific chemical properties and reactivity. Its ability to form stable cyclic acetals makes it valuable in protecting carbonyl compounds during complex synthetic processes.

Properties

CAS No.

61562-15-0

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxy-2,4,5-trimethyl-1,3-dioxolane

InChI

InChI=1S/C8H16O3/c1-5-9-8(4)10-6(2)7(3)11-8/h6-7H,5H2,1-4H3

InChI Key

FATDABNOWATVQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC(C(O1)C)C)C

Origin of Product

United States

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